molecular formula C6H11NO3S2 B13495130 N-Acetyl-3-(methyldisulfanyl)-L-alanine CAS No. 59901-94-9

N-Acetyl-3-(methyldisulfanyl)-L-alanine

Cat. No.: B13495130
CAS No.: 59901-94-9
M. Wt: 209.3 g/mol
InChI Key: FFXUYGFRIZIPMZ-YFKPBYRVSA-N
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Description

N-Acetyl-3-(methyldisulfanyl)-L-alanine: is a compound that belongs to the class of N-acetylated amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group, and a methyldisulfanyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(methyldisulfanyl)-L-alanine typically involves the acetylation of 3-(methyldisulfanyl)-L-alanine. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include mild temperatures and an inert atmosphere to prevent oxidation of the disulfide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-(methyldisulfanyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: DTT or TCEP in aqueous or organic solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various N-acyl derivatives.

Properties

CAS No.

59901-94-9

Molecular Formula

C6H11NO3S2

Molecular Weight

209.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-(methyldisulfanyl)propanoic acid

InChI

InChI=1S/C6H11NO3S2/c1-4(8)7-5(6(9)10)3-12-11-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1

InChI Key

FFXUYGFRIZIPMZ-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSSC)C(=O)O

Canonical SMILES

CC(=O)NC(CSSC)C(=O)O

Origin of Product

United States

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